methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate
Overview
Description
“Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate” is a chemical compound used in pharmaceutical testing . It is also known as "3-Bromo-2H-indazole-6-carboxylic acid methyl ester" .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “this compound” is C10H9BrN2O2 . The structure includes a 2H-indazole core, which is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions and reductive cyclization reactions . For example, a Cu (OAc)2-catalyzed reaction can facilitate the formation of the N–N bond in DMSO under an O2 atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in regiospecific synthesis processes. For instance, a study described the regiospecific approach to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, which could have implications in the synthesis of complex organic compounds (Dandu et al., 2007).
Crystal and Molecular Structure Studies
- Another research focus involves the characterization of crystal and molecular structures. A study on biologically active nitroindazoles, including 3-bromo-2-methyl variants, used X-ray diffraction and NMR spectroscopy for structural analysis (Cabildo et al., 2011).
Applications in Pharmacology
- Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate derivatives have shown potential in pharmacological research, especially in studies exploring antitumor activity. For instance, compounds synthesized from similar structures were tested for cytotoxicity against various tumor cell lines, indicating their potential use in cancer research (Huang et al., 2017).
Material Science and Chemical Reactions
- In material science and advanced chemical reactions, the compound plays a role in studies involving novel synthesis methods and reaction mechanisms. For example, research has explored the synthesis of 2H-indazole-4,7-dione derivatives, showing the versatility of indazole compounds in creating new materials and chemical entities (Nan'ya et al., 1987).
Bioorganic Chemistry
- In bioorganic chemistry, the focus on indazole derivatives, including this compound, has led to the development of new compounds with potential biological activities. A study on the synthesis and antifungal activity of novel pyrazole-4-carboxylic acid amides, which include indazole derivatives, underscores this application (Du et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 6-bromo-2-methyl-2H-indazole, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
The future directions for “methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate” and similar compounds are likely to involve further exploration of their medicinal properties. Given the wide variety of applications of indazole-containing compounds, it is likely that research will continue into their potential uses in treating various pathological conditions .
Mechanism of Action
Target of Action
Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate, also known as Methyl 3-bromo-2-methyl-1H-indazole-6-carboxylate, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including this compound, may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indazole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
methyl 3-bromo-2-methylindazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRROTQBDOYHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178051 | |
Record name | 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-10-5 | |
Record name | 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.